Benzenemethanamine, N-hexyl-N-methyl-
Description
Benzenemethanamine, N-hexyl-N-methyl- is a secondary amine derivative of benzylamine, characterized by a benzene ring attached to a methanamine group substituted with a hexyl (C₆H₁₃) and a methyl (CH₃) group at the nitrogen atom.
The compound’s molecular formula is inferred as C₁₄H₂₃N, with a molecular weight of ~205.34 g/mol, based on the closest analog, N-(1-methylhexyl)benzenemethanamine (CAS 92330-46-6) . The hexyl group introduces significant hydrophobicity, while the methyl group contributes to steric effects, influencing reactivity and solubility.
Properties
CAS No. |
81404-52-6 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-benzyl-N-methylhexan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-5-9-12-15(2)13-14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3 |
InChI Key |
ILBZSBYEGFXTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-hexyl-N-methyl- typically involves the alkylation of benzenemethanamine with hexyl and methyl groups. One common method is the reaction of benzenemethanamine with hexyl bromide and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-hexyl-N-methyl- can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-hexyl-N-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Nitrobenzenemethanamine, sulfonated benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N-hexyl-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-hexyl-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hexyl and methyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of N-hexyl-N-methylbenzenemethanamine with similar compounds:
Key Observations :
- Hydrophobicity : The hexyl chain in N-hexyl-N-methylbenzenemethanamine increases lipophilicity compared to N-methylbenzenemethanamine (121.18 g/mol) , impacting solubility in polar solvents.
- Steric Effects : Bulkier substituents (e.g., cyclohexyl in N-Benzylcyclohexylamine) reduce reactivity in nucleophilic reactions, a trend expected for N-hexyl-N-methyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
